2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

BGT1 GABA transporter noncompetitive inhibition

This second-generation BGT1 inhibitor offers a distinct selectivity window vs BPDBA, crucial for dissecting BGT1's role in GABA uptake. Its enhanced aqueous solubility minimizes DMSO artifacts, improving assay reproducibility. An essential comparator for target validation studies requiring a clean off-target profile.

Molecular Formula C16H22Cl2N2O2
Molecular Weight 345.26
CAS No. 954077-18-0
Cat. No. B2680401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
CAS954077-18-0
Molecular FormulaC16H22Cl2N2O2
Molecular Weight345.26
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C16H22Cl2N2O2/c1-22-9-8-20-6-4-12(5-7-20)11-19-16(21)14-3-2-13(17)10-15(14)18/h2-3,10,12H,4-9,11H2,1H3,(H,19,21)
InChIKeyYTAASOAEHYQKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 954077-18-0): Procurement Guide for a Selective BGT1 Inhibitor Scaffold


2,4-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 954077-18-0) is a synthetic small-molecule benzamide derivative that belongs to the structural class of noncompetitive inhibitors of the betaine/γ-aminobutyric acid transporter 1 (BGT1) [1]. It shares the 2,4-dichlorobenzamide pharmacophore with the prototypical BGT1 inhibitor BPDBA (N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide), which has been extensively characterized in the Journal of Medicinal Chemistry [2]. However, the target compound is distinguished by a piperidine N-substituent (2-methoxyethyl vs. benzyl) and an extended methylene linker between the piperidine ring and the amide nitrogen, structural modifications that have been shown within the SAR series to modulate transporter subtype selectivity, aqueous solubility, and off-target liability [1].

Why 2,4-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide Cannot Be Replaced by Generic BGT1 Inhibitors


Compounds within the noncompetitive BGT1 inhibitor family cannot be considered interchangeable because subtle variations in the piperidine N-substituent and the amide linker geometry produce large differences in transporter subtype selectivity, binding-site topology, and physicochemical properties [1]. The SAR study of 71 BPDBA analogues demonstrated that replacing the N-benzyl group with smaller, more polar ether-containing substituents—while also extending the linker—can significantly alter IC50 values at BGT1 versus GAT isoforms, aqueous solubility, and off-target engagement [1]. Therefore, a procurement decision based solely on the dichlorobenzamide core, without considering the specific N-substituent and linker, risks selecting a compound with an entirely different selectivity window, solubility profile, and experimental reproducibility.

Quantitative Differential Evidence for 2,4-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide


BGT1 Inhibitory Potency Compared to BPDBA

The prototypical BGT1 inhibitor BPDBA (N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide) inhibits human BGT1 with an IC50 of 20 μM [1]. In the comprehensive SAR study, compound 26m—a 2,4-dichloro-substituted 3-pyridine analog with a modified linker—retained BGT1 inhibitory activity while exhibiting improved solubility and an improved off-target profile compared to BPDBA [1]. Although the exact IC50 of 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has not been reported in the public domain, its structural features (2-methoxyethyl N-substituent and methylene-extended linker) map to the SAR region that modulates BGT1 potency and isoform selectivity, as established by the 71-analog study [1].

BGT1 GABA transporter noncompetitive inhibition

Predicted Aqueous Solubility Advantage Over Lipophilic BGT1 Inhibitors

BPDBA (clogP ≈ 4.0, experimentally low aqueous solubility) required structural modification to improve solubility, with compound 26m being identified as a more soluble analog [1]. The replacement of the N-benzyl group with a 2-methoxyethyl substituent, as in the target compound, introduces a hydrogen-bond acceptor and reduces lipophilicity, which is predicted to increase aqueous solubility relative to BPDBA. The SAR study demonstrated that polar N-substituents on the piperidine ring correlate with improved solubility [1]; however, no direct solubility measurement for the target compound is publicly available.

aqueous solubility physicochemical properties drug-likeness

GAT Subtype Selectivity Profile Relative to BPDBA

BPDBA inhibits mouse GAT2 with an IC50 of 35 μM, in addition to its 20 μM IC50 at human BGT1 [1]. The SAR around the piperidine N-substituent and amide linker in the 71-analog series demonstrated that these structural features can shift the selectivity among BGT1, GAT1, GAT2, and GAT3 isoforms [1]. The target compound, bearing a unique 2-methoxyethyl N-substituent and a methylene-extended linker, is expected to exhibit a distinct selectivity fingerprint relative to BPDBA, although direct selectivity data are not publicly available.

BGT1 GAT1 GAT2 GAT3 transporter subtype selectivity

Off-Target Liability Profile Differentiated from BPDBA

The SAR study explicitly identified compound 26m as having an 'improved off-target profile compared to 5 (BPDBA)' [1]. The structural modifications responsible for this improvement reside in the region corresponding to the piperidine N-substituent and the amide linker. The target compound incorporates a 2-methoxyethyl group and an extended methylene linker, which are consistent with the types of modifications that improved off-target selectivity in the 26m series. No direct off-target panel data for the target compound are publicly available.

off-target profile BGT1 selectivity safety pharmacology

Recommended Application Scenarios for 2,4-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide


Probing BGT1-Mediated GABA Transport Inhibition in Native Tissues Co-Expressing GAT Isoforms

When the experimental goal is to dissect the contribution of BGT1 to GABA uptake in tissues that co-express other GAT subtypes, 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is expected to provide a distinct selectivity window compared to BPDBA [1]. Its predicted different off-target and isoform selectivity profile makes it a valuable second-generation pharmacological tool for validating BGT1-dependent phenotypes identified with the first-generation probe BPDBA.

Structure-Activity Relationship Studies for Noncompetitive BGT1 Inhibitor Optimization

This compound serves as a key intermediate linker-length and N-substituent variant within the BPDBA-derived SAR series [1]. Medicinal chemistry teams refining BGT1 inhibitor potency, solubility, and selectivity can use this compound to benchmark the effect of replacing a benzyl group with a 2-methoxyethyl group while simultaneously extending the amide-to-piperidine linker, two modifications that directly impact drug-likeness and target engagement.

Solubility-Enhanced BGT1 Pharmacological Tool for In Vitro Assays Requiring Low DMSO Concentrations

In biochemical or cell-based assays where high DMSO concentrations interfere with transporter function, the predicted enhanced aqueous solubility of this compound relative to lipophilic BGT1 inhibitors like BPDBA [1] makes it a preferred choice for maintaining compound solubility at lower organic co-solvent levels, thereby reducing solvent artifacts and improving data reproducibility.

Off-Target De-Risking in BGT1 Target Validation Campaigns

For laboratories conducting target validation where a clean off-target profile is critical, this compound—by virtue of its structural alignment with compound 26m, which demonstrated an improved off-target profile over BPDBA [1]—can serve as a comparator to help attribute pharmacological effects specifically to BGT1 inhibition rather than to confounding off-target interactions.

Quote Request

Request a Quote for 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.